molecular formula C7H9ClF3NO3 B3041589 Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate CAS No. 328918-08-7

Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate

Cat. No. B3041589
CAS RN: 328918-08-7
M. Wt: 247.6 g/mol
InChI Key: NTCCNYNMQGJDRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like Michael addition . For instance, Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction . Unfortunately, without specific data on “Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate”, I can’t provide a detailed molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. As an example, the compound Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some compounds with acetylamino groups have been studied for their potential bioactivity as analgesic and antidyslipidemic agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, Ethyl acetate, a different compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard and is classified as a flammable liquid, serious eye irritant, and can cause specific target organ toxicity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, compounds with acetylamino groups have been studied for their potential bioactivity as analgesic and antidyslipidemic agents .

properties

IUPAC Name

ethyl 2-acetamido-2-chloro-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO3/c1-3-15-5(14)6(8,7(9,10)11)12-4(2)13/h3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCNYNMQGJDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate
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Reactant of Route 6
Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate

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